2,5-Dichloro-4-methylmandelic acid
Description
Properties
IUPAC Name |
2-(2,5-dichloro-4-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-7(11)5(3-6(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFSXSKMCUBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Preparation Methods for Mandelic Acid Derivatives
Mandelic acid derivatives can be prepared through several routes, including the reaction of benzaldehydes with glyoxylic acid or its derivatives. For example, 3,4-methylenedioxymandelic acid is synthesized by reacting 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid like sulfuric acid. This method could potentially be adapted for other derivatives by modifying the starting benzene compound.
Analysis and Purification
After synthesis, the product would typically undergo purification steps such as:
- Neutralization : Adding a base to neutralize excess acid.
- Extraction : Using solvents like 2-butanone to extract the product.
- Chromatography : Techniques like column chromatography for further purification.
- Recrystallization : To obtain a pure crystalline form of the compound.
Data Tables
Due to the lack of specific data on 2,5-Dichloro-4-methylmandelic acid, a hypothetical data table based on general mandelic acid derivatives could look like this:
| Compound | Starting Material | Reaction Conditions | Yield |
|---|---|---|---|
| 3,4-Methylenedioxymandelic Acid | 1,2-Methylenedioxybenzene, Glyoxylic Acid | Sulfuric Acid, -5°C, 21 hours | 92% Selectivity |
| Hypothetical this compound | 2,5-Dichloro-4-methylbenzaldehyde, Glyoxylic Acid | Sulfuric Acid, -20 to 10°C | N/A |
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methylmandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,5-Dichloro-4-methylmandelic acid finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylmandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chlorine atoms and the methyl group influences its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The chlorine and methyl groups in this compound likely reduce water solubility compared to VMA or unsubstituted mandelic acid, as halogenation increases hydrophobicity. This contrasts with VMA’s hydroxyl and methoxy groups, which enhance polarity and solubility .
- Thermal Stability : While the melting point of this compound is undocumented, its halogenated structure may elevate it compared to (R)-(-)-mandelic acid (130–134°C) due to stronger intermolecular forces .
- Synthetic Utility: Unlike deuterated mandelic acid (used in isotopic studies) or VMA (a diagnostic marker), this compound’s applications remain speculative but could involve niche roles in asymmetric synthesis or as a bioactive intermediate.
Cost and Availability
- (±)-Mandelic-d5 Acid : Priced at JPY 34,100/500mg, reflecting the premium for deuterated compounds .
- (R)-(-)-Mandelic Acid: Economical at JPY 3,000/25g for research-scale use .
- This compound : Commercial availability is unconfirmed; synthesis would likely involve halogenation and methylation steps, increasing cost compared to simpler analogs.
Biological Activity
2,5-Dichloro-4-methylmandelic acid (DCMMA) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H8Cl2O3
- Molecular Weight : 235.07 g/mol
- CAS Number : 1803838-18-7
Antimicrobial Activity
DCMMA has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, two common bacterial strains responsible for infections. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anticancer Activity
Research has indicated that DCMMA exhibits cytotoxic effects on cancer cell lines. In vitro studies showed that DCMMA can induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This suggests a potential role in cancer therapy, particularly in targeting hormone-responsive tumors.
The proposed mechanism for the biological activity of DCMMA involves the inhibition of key metabolic pathways in bacteria and cancer cells. DCMMA appears to interfere with the synthesis of essential cellular components, leading to cell death. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells, indicating oxidative stress as a contributing factor to its cytotoxicity.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DCMMA was tested against a panel of microorganisms. The results confirmed its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that DCMMA could serve as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various human cancer cell lines, including MCF-7 and HepG2 (liver cancer). DCMMA treatment resulted in significant reductions in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
